
CaM kinase II inhibitor TFA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is widely used in scientific research due to its ability to inhibit CaM kinase II with an IC50 value of 40 nM . CaM kinase II is a crucial enzyme involved in various cellular processes, including memory formation, synaptic plasticity, and cell cycle regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CaM kinase II inhibitor TFA salt involves peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The peptide chain is assembled step-by-step on a solid support, usually a resin. Each amino acid is added sequentially, with protective groups to prevent unwanted reactions.
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protective groups are removed. This step often involves the use of strong acids like trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. Quality control measures, including mass spectrometry and HPLC, ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
CaM kinase II inhibitor TFA salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it may participate in:
Oxidation: The presence of certain amino acids, such as methionine, can lead to oxidation reactions.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Protective groups on amino acids can be substituted with other functional groups during synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for cleavage and deprotection steps.
Dicyclohexylcarbodiimide (DCC): A coupling reagent used in peptide bond formation.
N,N-Diisopropylethylamine (DIPEA): A base used to neutralize acids during synthesis.
Major Products Formed
The primary product formed is the this compound itself. By-products may include truncated peptides, deletion sequences, and other impurities, which are removed during purification.
Aplicaciones Científicas De Investigación
CaM kinase II inhibitor TFA salt has a wide range of applications in scientific research:
Neuroscience: Used to study the role of CaM kinase II in synaptic plasticity and memory formation.
Cell Biology: Investigates the involvement of CaM kinase II in cell cycle regulation and apoptosis.
Pharmacology: Evaluates the potential of CaM kinase II inhibitors as therapeutic agents for neurological disorders.
Biochemistry: Studies the biochemical pathways regulated by CaM kinase II.
Mecanismo De Acción
CaM kinase II inhibitor TFA salt exerts its effects by binding to the catalytic domain of CaM kinase II, thereby preventing its activation by calcium/calmodulin. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular processes. The molecular targets include various proteins involved in synaptic transmission, gene expression, and cell cycle progression .
Comparación Con Compuestos Similares
Similar Compounds
KN-93: Another CaM kinase II inhibitor, but less potent compared to CaM kinase II inhibitor TFA salt.
AIP (Autocamtide-2-related inhibitory peptide): Similar in structure but without the TFA salt form.
CaMKII (281-302Ala286): A peptide inhibitor with lower potency.
Uniqueness
This compound is unique due to its high specificity and potency. It is 50 and 500 times more potent than CaMKII (281-302Ala286) and KN-93, respectively . This makes it a valuable tool for precise inhibition of CaM kinase II in various research applications.
Propiedades
Fórmula molecular |
C66H117F3N22O21 |
|---|---|
Peso molecular |
1611.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H116N22O19.C2HF3O2/c1-31(2)28-43(83-50(92)34(7)75-54(96)38(17-11-13-25-66)78-53(95)37(67)16-10-12-24-65)60(102)80-40(19-15-27-74-64(71)72)56(98)79-39(18-14-26-73-63(69)70)57(99)81-41(20-22-46(68)87)58(100)82-42(21-23-47(88)89)55(97)76-36(9)52(94)86-49(33(5)6)61(103)84-44(30-48(90)91)59(101)77-35(8)51(93)85-45(62(104)105)29-32(3)4;3-2(4,5)1(6)7/h31-45,49H,10-30,65-67H2,1-9H3,(H2,68,87)(H,75,96)(H,76,97)(H,77,101)(H,78,95)(H,79,98)(H,80,102)(H,81,99)(H,82,100)(H,83,92)(H,84,103)(H,85,93)(H,86,94)(H,88,89)(H,90,91)(H,104,105)(H4,69,70,73)(H4,71,72,74);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |
Clave InChI |
AQERPQDFAQEHFS-PNTPNKCPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


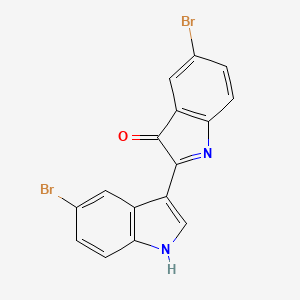
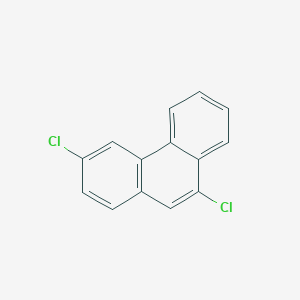
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)


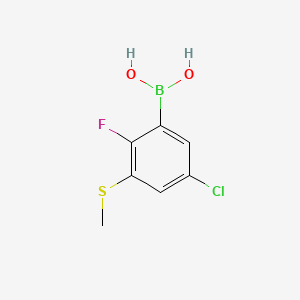
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)

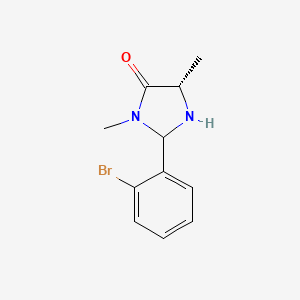

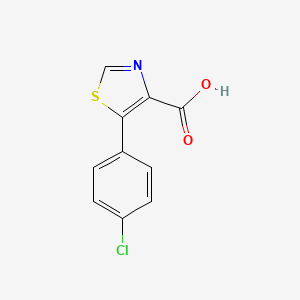
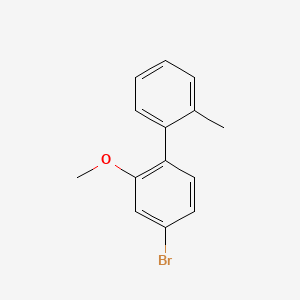
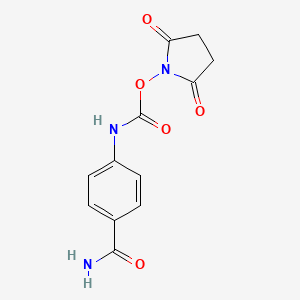
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
